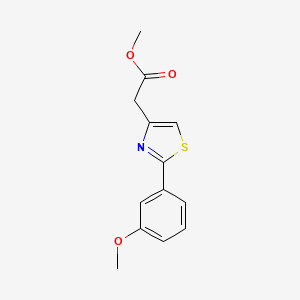

Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-5-3-4-9(6-11)13-14-10(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUGVAFLRZHCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method involves using 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions are usually mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate is recognized for its potential therapeutic effects, particularly in the development of new drugs.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance potency, making these compounds promising candidates for further development.

Antimicrobial Properties

Thiazole derivatives have shown considerable antimicrobial activity. Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting growth and offering potential as a new class of antimicrobial agents .

Anticonvulsant Effects

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. Studies reveal that certain thiazole derivatives can significantly reduce seizure activity in animal models, suggesting that methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate may contribute to developing new antiepileptic drugs .

Agricultural Applications

The compound's biological activity extends to agricultural sciences, where it can be utilized as a plant growth regulator or pesticide.

Pesticidal Activity

Research indicates that thiazole derivatives possess insecticidal and fungicidal properties. Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate has shown promise in controlling pests and pathogens in crops, potentially reducing the reliance on conventional pesticides .

Materials Science

In materials science, thiazole derivatives are being explored for their potential use in creating novel materials with specific properties.

Polymer Chemistry

Thiazole compounds can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to synthesize polymers with improved functionalities by integrating methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate into their structures .

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate include other thiazole derivatives like:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Uniqueness

What sets methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate apart from other thiazole derivatives is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the methoxyphenyl group can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Biological Activity

Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity, highlighting significant studies and their implications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its pharmacological potential. The synthesis of thiazole derivatives often involves reactions that modify the aromatic and heterocyclic components to enhance biological activity. For instance, modifications to the methoxy and thiazole moieties can influence the compound's efficacy against various biological targets.

1. Antimicrobial Activity

Thiazole derivatives, including methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate, have shown significant antimicrobial properties. A study demonstrated that related thiazole compounds exhibited potent antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival .

2. Anticancer Properties

Research has indicated that thiazole derivatives can act as effective anticancer agents. For example, compounds structurally similar to methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to decreased proliferation of cancer cells in vitro, particularly in melanoma and prostate cancer models .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate | TBD | TBD |

| SMART Compounds | Low nM | Melanoma, Prostate Cancer |

| Doxorubicin | 0.72 | Liver Carcinoma |

3. Anti-inflammatory Effects

Thiazole derivatives have also been recognized for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This makes them candidates for treating inflammatory diseases .

4. Acetylcholinesterase Inhibition

Certain thiazole derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The binding interactions between these compounds and AChE have been elucidated through molecular docking studies .

Case Studies and Research Findings

Several key studies have contributed to the understanding of the biological activity of methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate:

- Anticancer Activity : In a comparative study involving various thiazole derivatives, methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate showed promising cytotoxic effects against specific cancer cell lines, with ongoing investigations into its mechanism of action.

- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the thiazole structure could enhance antimicrobial potency against resistant bacterial strains.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate, and how is structural confirmation achieved?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are prepared by refluxing benzothioamide derivatives with α-bromo-ketoesters in absolute ethanol. After reaction completion, the product is isolated via ether extraction and purified using anhydrous sodium sulfate . Structural confirmation involves:

- Elemental analysis (deviation within 0.4% of theoretical values).

- IR spectroscopy to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (e.g., 3-methoxyphenyl protons at δ 6.8–7.4 ppm) and thiazole ring signals.

Advanced characterization may include X-ray crystallography to resolve hydrogen-bonding networks and π-π stacking interactions, as seen in analogous thiazole esters .

Advanced Reaction Optimization

Q. Q2. How can computational methods improve the efficiency of synthesizing thiazole-based esters like this compound?

Methodological Answer: Computational reaction path searches (e.g., using density functional theory or quantum chemical calculations) can predict optimal reaction conditions, such as solvent polarity, temperature, and catalyst selection. For example, ICReDD’s approach integrates quantum calculations with experimental data to narrow down optimal parameters, reducing trial-and-error experimentation . For this compound, computational docking studies could guide substituent modifications to enhance reactivity or regioselectivity .

Biological Activity Assessment

Q. Q3. What experimental frameworks are used to evaluate the biological activity of this compound, particularly for antimicrobial applications?

Methodological Answer:

- Antifungal assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus niger using broth microdilution methods.

- Docking studies : Molecular docking against fungal cytochrome P450 enzymes (e.g., CYP51) to predict binding affinity and mechanism .

- Cytotoxicity screening : MTT assays on mammalian cell lines to rule out non-specific toxicity before in vivo studies.

Advanced research may involve structure-activity relationship (SAR) analysis by synthesizing analogs with varied substituents (e.g., replacing the 3-methoxyphenyl group) .

Handling Data Contradictions

Q. Q4. How should researchers resolve discrepancies in spectral data or biological activity between batches?

Methodological Answer:

- Re-analytical validation : Repeat NMR, HPLC, or mass spectrometry to confirm purity (>95% by HPLC) and rule out degradation.

- Crystallographic comparison : Use single-crystal X-ray data to verify structural consistency, as minor conformational changes (e.g., ester group orientation) can alter bioactivity .

- Batch-to-batch statistical analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction parameters (e.g., pH, solvent ratios) that may cause variability .

Pharmacological Profiling

Q. Q5. What methodologies are employed to assess the pharmacokinetic properties of this compound?

Methodological Answer:

- Solubility and logP : Shake-flask method or HPLC-derived logP to predict membrane permeability.

- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS.

- Plasma protein binding : Equilibrium dialysis to quantify free fraction, critical for dose optimization.

Advanced studies may use molecular dynamics simulations to model interactions with serum albumin or cytochrome enzymes .

Structural Modifications for Enhanced Activity

Q. Q6. How can the ester group in this compound be strategically modified to improve target selectivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the methyl ester with tert-butoxycarbonyl (Boc) or morpholinoethyl groups to alter steric/electronic profiles .

- Prodrug design : Convert the ester to a carboxylic acid for pH-dependent activation in specific tissues.

- Crystallographic-guided design : Use X-ray data (e.g., hydrogen-bonding motifs in ) to retain critical interactions while modifying peripheral groups.

Analytical Method Development

Q. Q7. What advanced chromatographic techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- UHPLC-MS/MS : Multiple reaction monitoring (MRM) mode for high sensitivity in biological fluids.

- Chiral HPLC : To resolve enantiomers if asymmetric synthesis introduces stereocenters.

- Ion mobility spectrometry : For distinguishing isomers or degradation products with similar retention times.

Calibration curves should be validated using ICH guidelines (linearity R² > 0.995, LOQ < 10 ng/mL) .

Computational Modeling for Mechanism Elucidation

Q. Q8. How can DFT calculations clarify the electronic properties of this compound’s thiazole ring?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack sites).

- Natural bond orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair donation from the methoxy group to the thiazole ring) .

- Electrostatic potential maps : Visualize charge distribution to guide functionalization for enhanced target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.